molecular formula C19H18N2 B14391965 1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile CAS No. 89985-89-7

1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile

Cat. No.: B14391965
CAS No.: 89985-89-7
M. Wt: 274.4 g/mol
InChI Key: GJNMUXUVFYUBDM-UHFFFAOYSA-N
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Description

1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethylidene group attached to an amino group, which is further connected to a cyclopentane ring with a carbonitrile group

Preparation Methods

The synthesis of 1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile typically involves the reaction of diphenylmethanone with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halogens and other nucleophilic species.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with possible therapeutic applications.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:

    1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different chemical and physical properties.

    1-[(Diphenylmethylidene)amino]cyclohexane-1-carbonitrile:

The uniqueness of this compound lies in its specific ring structure and the resulting properties, which differentiate it from other similar compounds.

Properties

CAS No.

89985-89-7

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-(benzhydrylideneamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C19H18N2/c20-15-19(13-7-8-14-19)21-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-14H2

InChI Key

GJNMUXUVFYUBDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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